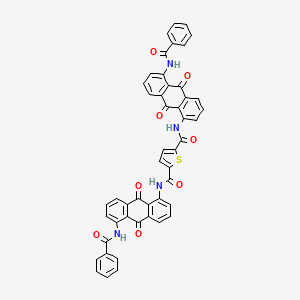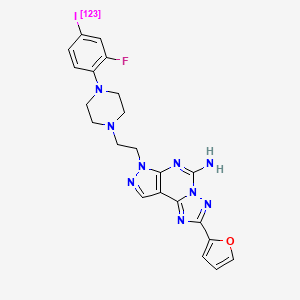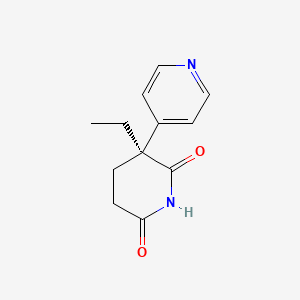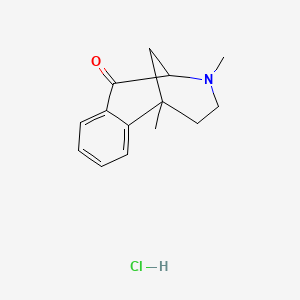
2,6-Methano-3-benzazocin-1-one, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ona, 1,2,3,4,5,6-hexahidro-3,6-dimetil-2,6-metano-3-benzazocina, clorhidrato es un compuesto orgánico complejo conocido por su estructura única y sus posibles aplicaciones en diversos campos. Este compuesto pertenece a la clase de las benzazocinas, que se caracterizan por sus sistemas cíclicos fusionados y sus diversas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-ona, 1,2,3,4,5,6-hexahidro-3,6-dimetil-2,6-metano-3-benzazocina, clorhidrato implica varios pasos clave. Un método común incluye la reducción de la oxima de 3,6-dimetil-1,2,3,4,5,6-hexahidro-2,6-metano-3-benzazocin-11-ona utilizando polvo de zinc en una mezcla de ácido acético y anhídrido acético . Esta reacción produce el compuesto deseado con alta especificidad.
Métodos de producción industrial
La producción industrial de este compuesto generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo y técnicas avanzadas de purificación para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
1-ona, 1,2,3,4,5,6-hexahidro-3,6-dimetil-2,6-metano-3-benzazocina, clorhidrato experimenta varias reacciones químicas, incluidas:
Sustitución: Puede experimentar reacciones de sustitución, donde los grupos funcionales se reemplazan por otros en condiciones específicas.
Reactivos y condiciones comunes
Polvo de zinc: Utilizado en reacciones de reducción en presencia de ácido acético y anhídrido acético.
Borohidruro de sodio: Empleado en metanol para reacciones de reducción.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de alcohol y amina, que pueden utilizarse posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
1-ona, 1,2,3,4,5,6-hexahidro-3,6-dimetil-2,6-metano-3-benzazocina, clorhidrato tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares y vías específicas. Puede actuar uniéndose a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Se necesitan estudios detallados para dilucidar completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
1,2,3,4,5,6-Hexahidro-2,6-metano-3-benzazocina: Comparte una estructura central similar pero difiere en grupos funcionales y propiedades específicas.
2,3,4,5-Tetrahidro-1,5-metano-1H-2-benzazepina: Otro compuesto relacionado con características químicas y biológicas distintas.
Singularidad
1-ona, 1,2,3,4,5,6-hexahidro-3,6-dimetil-2,6-metano-3-benzazocina, clorhidrato es único debido a sus características estructurales específicas y la gama de reacciones que puede experimentar.
Propiedades
Número CAS |
63869-45-4 |
|---|---|
Fórmula molecular |
C14H18ClNO |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
1,10-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-14-7-8-15(2)12(9-14)13(16)10-5-3-4-6-11(10)14;/h3-6,12H,7-9H2,1-2H3;1H |
Clave InChI |
BJJGSQXRKRFUMI-UHFFFAOYSA-N |
SMILES canónico |
CC12CCN(C(C1)C(=O)C3=CC=CC=C23)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


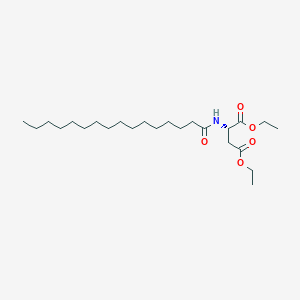
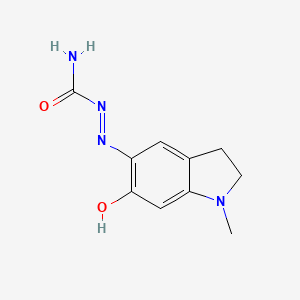
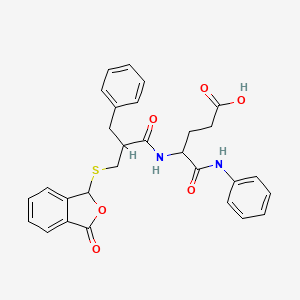


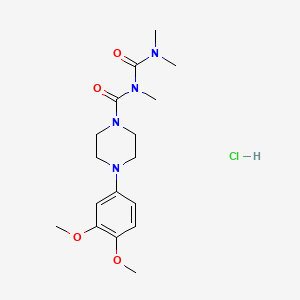


![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
